SCD1 Inhibitory Potency (IC50) of 1-(4-Chlorophenyl)prop-2-yn-1-ol in Mouse Liver Microsomes
In mouse liver microsome assays, 1-(4-chlorophenyl)prop-2-yn-1-ol demonstrates an IC50 of 4.5 nM for SCD1 inhibition [1]. This potency is equivalent to the established SCD1 inhibitor CAY10566 (IC50 = 4.5 nM in mouse enzymatic assay) [2] and within 2-fold of MF-438 (IC50 = 2.3 nM) , positioning it as a highly potent SCD1 ligand.
| Evidence Dimension | SCD1 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 4.5 nM |
| Comparator Or Baseline | CAY10566 (IC50 = 4.5 nM), MF-438 (IC50 = 2.3 nM) |
| Quantified Difference | Equivalent to CAY10566; 1.95-fold less potent than MF-438 |
| Conditions | Mouse liver microsome SCD1 enzymatic assay |
Why This Matters
Potent SCD1 inhibition in mouse microsomes validates the compound's utility as a reference ligand or starting point for developing metabolic disorder therapeutics.
- [1] BindingDB. BDBM50371060: CHEMBL226646, IC50 = 4.5 nM in mouse liver microsome. (accessed 2026-04-16). View Source
- [2] Ace Therapeutics. CAY10566 Datasheet. (accessed 2026-04-16). View Source
